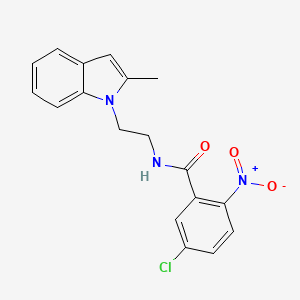

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate is a synthetic organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and potential synthetic routes for similar azetidine derivatives. For instance, tert-butyl phenylazocarboxylates are mentioned as versatile building blocks in organic synthesis, suggesting that the tert-butyl group is a common moiety in such compounds .

Synthesis Analysis

The synthesis of related azetidine compounds involves several steps, including acid-catalyzed hydrolysis and glycol cleavage, as seen in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate . The tert-butyl group is often used for protection during synthesis, as it can be removed under certain conditions without affecting the rest of the molecule . The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine through steps including acetonization and Boc protection also highlights the complexity and multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, shows that the tert-butyl group can be part of a larger, complex molecule with multiple rings and functional groups . The crystal structure of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine provides insights into the planarity of the four-membered azetidine ring and the bond lengths of exocyclic imino functions .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which can lead to a variety of modifications on the benzene ring, including oxygenation, halogenation, and coupling reactions . These reactions are facilitated by the tert-butyloxycarbonylazo group, which can generate aryl radicals under specific conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. For example, the tert-butyl group generally increases the steric bulk and can affect the solubility and reactivity of the molecule . The presence of the methoxycarbonyl group suggests potential reactivity as an ester, which could be involved in hydrolysis or transesterification reactions .

Scientific Research Applications

Environmental Science and Pollution Management

- Synthetic Phenolic Antioxidants : Research highlights the widespread use of synthetic phenolic antioxidants (SPAs) in commercial products to prevent oxidative reactions. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices and human tissues, raising concerns about their toxicity and environmental impact. Studies suggest the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Organic Synthesis and Chemical Reactions

Chiral Sulfinamides : Tert-butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and N-heterocycles, including azetidines. This highlights the relevance of tert-butyl groups and azetidine derivatives in producing structurally diverse compounds with potential pharmaceutical applications (Philip et al., 2020).

Fuel Oxygenates Decomposition : A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor emphasizes the significance of tert-butyl derivatives in environmental remediation and pollution control strategies. It demonstrates the potential of advanced oxidation processes for the treatment of pollutants derived from tert-butyl compounds (Hsieh et al., 2011).

Material Science and Polymer Technology

- Polymer Membranes for Fuel Purification : The separation of methyl tert-butyl ether (MTBE) from methanol in fuel production using pervaporation techniques underscores the importance of understanding the properties and reactivity of tert-butyl derivatives for developing efficient separation and purification technologies (Pulyalina et al., 2020).

Catalysis

- Metal Cation-exchanged Clay Catalysts : Research on the use of metal cation-exchanged clays for various organic synthesis reactions, including those involving tert-butyl groups, highlights the potential of such systems in facilitating environmentally friendly and efficient catalytic processes (Tateiwa & Uemura, 1997).

properties

IUPAC Name |

tert-butyl 3-(4-methoxycarbonylphenyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWMIUDKARCVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)